3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(1-Benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. One common route involves the acylation of benzofuran with a suitable acyl chloride to form the benzofuran-2-carbonyl derivative. This intermediate is then reacted with piperidine under basic conditions to yield the piperidin-3-yl derivative. Finally, the pyridazine ring is introduced through a nucleophilic substitution reaction, often using a pyridazine halide as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1-Benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, alcohol derivatives from reduction, and various substituted piperidine derivatives from nucleophilic substitution.
Scientific Research Applications
3-{[1-(1-Benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran moiety can interact with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Piperidine Derivatives: A broad class of compounds with diverse pharmacological activities.
Dichloroaniline: An aniline derivative with different substitution patterns.
Uniqueness
3-{[1-(1-Benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine is unique due to its combination of a benzofuran moiety, a piperidine ring, and a pyridazine core. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzofuran-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(16-11-13-5-1-2-7-15(13)24-16)21-10-4-6-14(12-21)23-17-8-3-9-19-20-17/h1-3,5,7-9,11,14H,4,6,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWMAZUCKONGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3O2)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.